Disperse Red 59

Übersicht

Beschreibung

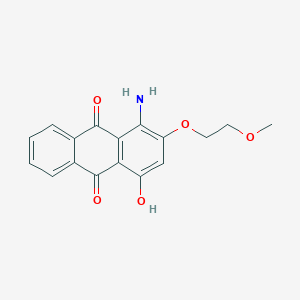

Disperse Red 59: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by its anthracenedione core, which is substituted with amino, hydroxy, and methoxyethoxy groups, contributing to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Red 59 typically involves the following steps:

Starting Material: The synthesis begins with anthraquinone, which is commercially available.

Hydroxylation: The hydroxyl group at the 4-position is introduced via hydroxylation reactions, often using oxidizing agents.

Methoxyethoxylation: The 2-position is functionalized with a methoxyethoxy group through etherification reactions, typically involving the reaction of the corresponding hydroxyanthraquinone with methoxyethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the amination, hydroxylation, and methoxyethoxylation reactions.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Diazonium Salt Preparation

-

Precursor : Aniline derivatives (e.g., 4-nitroaniline) react with nitrous acid (HNO₂) in acidic media (HCl) at 0–5°C to form diazonium salts .

-

Key Step :

Coupling Reaction

-

The diazonium salt reacts with coupling agents (e.g., N-alkylated aromatic amines) under alkaline conditions to form the azo bond (–N=N–) .

-

Side-Chain Engineering : Alkyl groups (e.g., –C₂H₅, –C₄H₉) on coupling components enhance dye solubility and lightfastness .

Example Structural Data for Analogous Dyes

| Dye | R₁ | R₂ | Molecular Formula | Yield (%) |

|---|---|---|---|---|

| X-377-2D | C₂H₅ | NO₂ | C₂₀H₂₅N₅O₅ | 82.6 |

| X-377-6D | C₆H₁₃ | NO₂ | C₂₈H₄₁N₅O₅ | 76.3 |

Note: DR59’s structure typically includes –NO₂ and –OCH₃ groups on the benzenediazonium component.

Adsorption and Degradation Behavior

DR59’s reactivity in aqueous systems is influenced by pH, temperature, and adsorbent composition. Key findings from adsorption studies on DR60 and similar dyes include:

Adsorption Isotherms

-

Freundlich Model : Best fits dye adsorption on chitosan composites, indicating multilayer adsorption .

-

Maximum Capacity : Chitosan-4-chloroacetophenone composites achieved 98.6 mg/g for DR60 at pH 2 .

pH Dependence

-

Optimal pH : 2–4 (acidic conditions enhance protonation of adsorbent surfaces, improving dye uptake).

-

Alkaline Shift : Adsorption decreases at pH >6 due to deprotonation and electrostatic repulsion.

Temperature Effects

-

Exothermic Process : Adsorption capacity declines from 98.6 mg/g at 20°C to 74.3 mg/g at 80°C for DR60.

-

Thermodynamic parameters (ΔG° <0, ΔH° = -28.4 kJ/mol) confirm spontaneity and exothermicity .

Thermal Degradation

-

DR59 derivatives decompose at 220–300°C, releasing NO₂ and CO₂ gases .

-

Activation Energy : ~120 kJ/mol (derived from thermogravimetric analysis of analogous dyes) .

Photochemical Reactivity

Comparative Analysis of Removal Techniques

Critical Research Gaps

-

DR59-Specific Data : Existing studies focus on DR60 and X-377 variants; DR59’s exact degradation pathways and intermediates remain uncharacterized.

-

Toxicity Profile : Metabolites from DR59 breakdown (e.g., aromatic amines) require ecotoxicological assessment.

This synthesis of methodologies underscores the need for targeted studies on DR59 to refine its environmental and industrial handling. Experimental protocols from DR60 and X-377 dyes provide transferable frameworks but must be validated for DR59’s unique substituents .

Wissenschaftliche Forschungsanwendungen

Introduction to Disperse Red 59

This compound, with the molecular formula and a molecular weight of 327.33 g/mol, is an anthraquinone-based disperse dye primarily used in textile applications. Its CAS registry number is 17869-10-2. This compound is known for its brilliant red color, making it suitable for dyeing synthetic fibers, particularly polyester.

Fastness Ratings Table

| Property | AATCC Rating | ISO Rating |

|---|---|---|

| Ironing Fastness | 5 | 3-4 |

| Light Fastness | 4 | 1-2 |

| Perspiration Fastness | 7-8 | 7 |

| Washing Fastness | 4-5 | 5 |

Textile Industry

This compound is predominantly used in the textile industry for dyeing synthetic fibers, especially polyester. Its excellent fastness properties make it suitable for garments that require durability against washing and light exposure. The dye's ability to produce vibrant colors enhances the aesthetic appeal of textiles.

Environmental Studies

Recent studies have highlighted concerns regarding the presence of disperse dyes in household dust and their potential allergenic effects. For instance, research indicated that azobenzene disperse dyes, including this compound, are frequently detected in children's clothing and home environments, raising questions about exposure pathways and health implications . These findings suggest a need for further investigation into the environmental impact of such dyes.

Chemical Synthesis

This compound serves as a precursor in organic synthesis, allowing chemists to create complex organic molecules. Its structure can be modified through various reactions, making it a valuable compound in synthetic organic chemistry .

Wastewater Treatment

Research has explored the use of chemical coagulation processes to remove disperse dyes from wastewater. Studies have shown that coagulants like aluminum sulfate can effectively decolorize synthetic textile wastewater containing this compound, highlighting its relevance in environmental remediation efforts .

Case Study: Health Implications of Disperse Dyes

A comprehensive study analyzed the occurrence of azobenzene disperse dyes in textiles worn by children. The research found that these dyes were present at significant levels, suggesting potential health risks associated with skin sensitization and other toxicological effects . This case underscores the importance of monitoring and regulating disperse dyes in consumer products.

Case Study: Coagulation Treatment Efficacy

In a study focused on wastewater treatment, researchers evaluated the effectiveness of aluminum sulfate and ferric chloride in removing this compound from textile effluents. The results indicated that optimal conditions could achieve substantial color removal, demonstrating a practical application for reducing dye pollution .

Wirkmechanismus

The mechanism of action of Disperse Red 59 involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, DNA, and proteins, affecting their function and activity.

Pathways: It can modulate oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Similar in structure but with a phenoxy group instead of a methoxyethoxy group.

9,10-Anthracenedione, 1-amino-4-hydroxy-: Lacks the methoxyethoxy group, making it less soluble in organic solvents.

9,10-Anthracenedione, 1-amino-2-methyl-: Contains a methyl group at the 2-position, altering its reactivity and properties.

Uniqueness

The presence of the methoxyethoxy group in Disperse Red 59 enhances its solubility and reactivity, making it a versatile compound for various applications in research and industry.

Biologische Aktivität

Disperse Red 59 is a synthetic azo dye commonly used in textile applications. Its biological activity, particularly regarding toxicity and environmental impact, has been a subject of increasing research interest. This article provides a detailed overview of the biological effects associated with this compound, including its toxicological profiles, biodegradation potential, and phytotoxicity studies.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-) which is responsible for its vivid color. The chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 320.35 g/mol

Acute Toxicity

Research indicates that this compound exhibits acute toxicity in various organisms. For instance, studies on aquatic species have shown that exposure to this dye can lead to significant mortality rates. The lethal concentration (LC50) values are critical for understanding its toxicity levels:

Genotoxicity

This compound has been evaluated for genotoxic effects through various assays, including the Ames test and micronucleus assay. These studies suggest that the dye may induce mutations and chromosomal damage in bacterial and mammalian cells:

- Ames Test : Positive results indicating mutagenic potential at higher concentrations.

- Micronucleus Assay : Increased frequency of micronuclei in treated cells, suggesting chromosomal damage.

Biodegradation Studies

The biodegradability of this compound has been assessed using various microbial strains. A notable study demonstrated that specific bacteria could degrade the dye effectively, leading to reduced toxicity:

- Bacterial Strain : Pseudomonas putida

- Degradation Rate : Approximately 85% within 48 hours under optimal conditions.

The degradation products were analyzed using UV-Vis spectroscopy, revealing significant changes in absorbance peaks associated with the dye structure, indicating successful biotransformation.

Phytotoxicity

Phytotoxicity tests using plant species such as Brassica nigra and Cyamopsis tetragonolobus have shown that this compound can inhibit seed germination and affect plant growth parameters:

| Parameter | Control Mean ± SD | Treated Mean ± SD |

|---|---|---|

| Germination (%) | 90 ± 5 | 50 ± 7 |

| Shoot Length (cm) | 15 ± 1 | 8 ± 1 |

| Root Length (cm) | 10 ± 0.5 | 6 ± 0.5 |

These results indicate that the dye poses significant risks to plant life, suggesting its potential as an environmental pollutant.

Case Studies

-

Case Study on Aquatic Toxicity :

- A study conducted on freshwater fish indicated that exposure to sub-lethal concentrations of this compound led to behavioral changes and increased stress levels, evidenced by elevated cortisol levels.

-

Bioremediation Efforts :

- Research involving Bacillus subtilis demonstrated that this bacterium could degrade this compound effectively, making it a candidate for bioremediation strategies in contaminated water bodies.

Eigenschaften

IUPAC Name |

1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-22-6-7-23-12-8-11(19)13-14(15(12)18)17(21)10-5-3-2-4-9(10)16(13)20/h2-5,8,19H,6-7,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCMHLZPRDGHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066272 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17869-10-2 | |

| Record name | 1-Amino-4-hydroxy-2-(2-methoxyethoxy)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 59 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Red 59 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 59 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJB515PJ62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.